
2,6-Bis(trifluoromethyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(trifluoromethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C6H3F6N3. It is a pyrimidine derivative characterized by the presence of two trifluoromethyl groups at the 2 and 6 positions and an amino group at the 4 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)pyrimidin-4-amine typically involves the introduction of trifluoromethyl groups into a pyrimidine ring. One common method is the reaction of 2,6-dichloropyrimidine with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) in dimethylformamide (DMF). The reaction is carried out under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 4 position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and ligands are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2,6-Bis(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its fungicidal and herbicidal properties, making it a candidate for developing new agrochemicals.
Material Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 2,6-Bis(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor of enzymes or receptors, modulating biological pathways. For example, it may inhibit mitochondrial complex I, affecting cellular respiration and energy production . The exact mechanism depends on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trifluoromethylpyrimidine: Similar structure but with an additional trifluoromethyl group.
2,6-Dichloropyrimidine: Lacks the trifluoromethyl groups but has similar reactivity.
4-Amino-2-(trifluoromethyl)pyridine: Similar functional groups but different ring structure.
Uniqueness
2,6-Bis(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of two trifluoromethyl groups, which impart high lipophilicity and metabolic stability. This makes it particularly valuable in drug design and agrochemical development, where these properties can enhance the efficacy and durability of the final products .
Eigenschaften
CAS-Nummer |
717-61-3 |
|---|---|
Molekularformel |
C6H3F6N3 |
Molekulargewicht |
231.10 g/mol |
IUPAC-Name |
2,6-bis(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H3F6N3/c7-5(8,9)2-1-3(13)15-4(14-2)6(10,11)12/h1H,(H2,13,14,15) |
InChI-Schlüssel |
VVDQDNLSLIIHSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(N=C1N)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


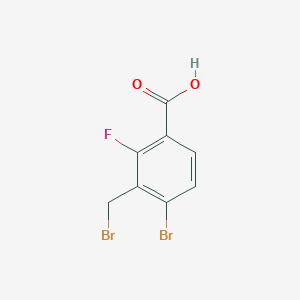
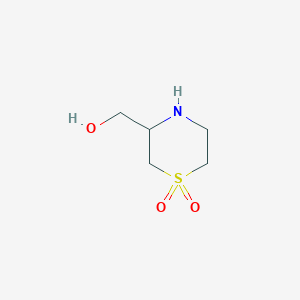
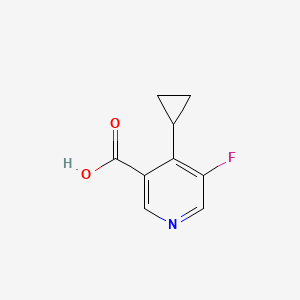

![7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851347.png)
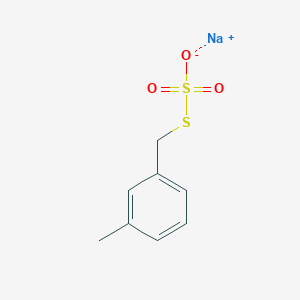

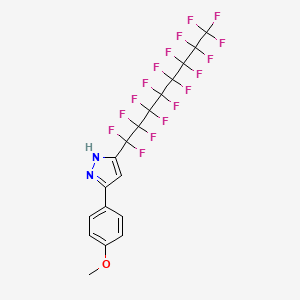

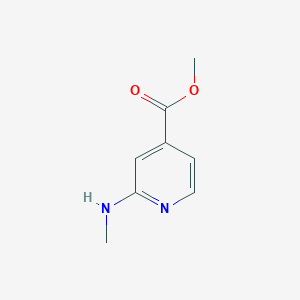

![[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12851373.png)

![5-Chloropyrimido[4,5-c]pyridazine](/img/structure/B12851387.png)
